molecular formula C6H4I2N2Se B14187865 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole CAS No. 925908-57-2

2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole

Cat. No.: B14187865
CAS No.: 925908-57-2
M. Wt: 436.89 g/mol
InChI Key: IERSDKZJKAYGTB-UHFFFAOYSA-N
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Description

2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is a chemical compound that belongs to the family of benzoselenadiazoles. These compounds are characterized by the presence of selenium and nitrogen atoms within a benzene ring structure. The unique properties of this compound make it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole typically involves the iodination of 2,1,3-benzoselenadiazole. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can lead to various selenium-containing compounds .

Mechanism of Action

The mechanism of action of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole involves its interaction with molecular targets through its selenium and iodine atoms. These interactions can lead to the formation of chalcogen bonds, which play a crucial role in the compound’s reactivity and stability. The compound’s electronic properties are influenced by the presence of selenium, which can participate in charge transfer processes .

Comparison with Similar Compounds

  • 4,7-Dibromo-2,1,3-benzoselenadiazole
  • 2,1,3-Benzothiadiazole
  • 2,1,3-Benzoxadiazole

Comparison: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is unique due to the presence of iodine atoms, which enhance its reactivity compared to its brominated or chlorinated counterparts. The selenium atom also imparts distinct electronic properties, making it more suitable for specific applications in optoelectronics and catalysis .

Properties

CAS No.

925908-57-2

Molecular Formula

C6H4I2N2Se

Molecular Weight

436.89 g/mol

IUPAC Name

2,2-diiodo-2λ4,1,3-benzoselenadiazole

InChI

InChI=1S/C6H4I2N2Se/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H

InChI Key

IERSDKZJKAYGTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se](N=C2C=C1)(I)I

Origin of Product

United States

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